REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([NH:14][CH3:15])(=[O:13])=[O:12])=[CH:7][CH:6]=1)=[N+]=[N-].C1CCC=CC=1>CO.[OH-].[Pd+2].[OH-]>[NH2:1][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([S:11]([NH:14][CH3:15])(=[O:13])=[O:12])=[CH:9][CH:10]=1 |f:3.4.5|
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Name
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4-azidomethyl-N-methyl-benzenesulfonamide
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Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
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N(=[N+]=[N-])CC1=CC=C(C=C1)S(=O)(=O)NC
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Name
|
|
Quantity
|
8.9 mL
|
Type
|
reactant
|
Smiles
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C1=CC=CCC1
|
Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
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Control Type
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UNSPECIFIED
|
Setpoint
|
65 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
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FILTRATION
|
Details
|
filtered through diatomaceous earth
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Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1=CC=C(C=C1)S(=O)(=O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |